(+)-ent-Peramivir is an antiviral compound primarily classified as a neuraminidase inhibitor, utilized in the treatment of influenza. It is a derivative of peramivir, which has gained attention for its effectiveness against various strains of the influenza virus, particularly in cases where traditional treatments may be ineffective. The compound is recognized for its ability to inhibit viral replication by blocking the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.
(+)-ent-Peramivir is synthesized from natural and synthetic precursors, with its structure derived from the core framework of peramivir. The compound belongs to the class of neuraminidase inhibitors, which also includes other antiviral agents such as oseltamivir and zanamivir. These drugs are classified under antiviral medications specifically targeting influenza viruses.
The synthesis of (+)-ent-Peramivir involves several steps that utilize various chemical reactions to construct the complex molecular structure. The process typically starts with readily available starting materials and employs techniques such as:
The synthesis pathway can be summarized as follows:
The molecular formula of (+)-ent-Peramivir is , with a molecular weight of approximately 328.41 g/mol. Its structural representation includes:
The stereochemistry is critical, as the specific configuration influences both the pharmacological activity and interaction with viral targets.
The chemical reactions involved in synthesizing (+)-ent-Peramivir include:
These reactions are carefully monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity at each stage.
(+)-ent-Peramivir exerts its antiviral effects by inhibiting the neuraminidase enzyme, which is essential for the release of progeny viruses from infected cells. This inhibition prevents viral spread within the host, effectively limiting infection progression. The mechanism can be described in several steps:
Data indicate that (+)-ent-Peramivir demonstrates a low IC50 value (the concentration required to inhibit 50% of enzyme activity), confirming its potency against various influenza strains .
The physical properties of (+)-ent-Peramivir include:
Chemical properties include its reactivity with nucleophiles and electrophiles during synthesis and potential interactions with biological macromolecules in therapeutic contexts.
(+)-ent-Peramivir is primarily used in scientific research and clinical settings for its antiviral properties against influenza viruses. Its applications include:
Influenza viruses remain a persistent global health challenge, causing seasonal epidemics and occasional pandemics with significant morbidity and mortality. A critical target for antiviral intervention is the viral neuraminidase (NA), a surface glycoprotein essential for the release and spread of progeny virions. Neuraminidase cleaves terminal sialic acid residues from glycoconjugates on infected host cells and viral envelopes. This enzymatic activity serves two crucial purposes: it facilitates the release of newly assembled viral particles by preventing their aggregation through hemagglutinin (HA)-sialic acid interactions, and enables viral penetration through respiratory mucus by cleaving sialic acid-rich mucins [3] [7]. Without functional neuraminidase, influenza virions remain tethered to the host cell surface or become trapped in airway secretions, drastically reducing infectivity [1].
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs designed to mimic the transition state of the sialic acid substrate during hydrolysis. By competitively binding to the enzyme's active site, they block its catalytic function. The clinical utility of NAIs stems from their activity against both influenza A and B viruses, unlike the M2 ion channel inhibitors (amantadine, rimantadine), which target only influenza A and face widespread resistance [8]. Currently, four NAIs are clinically relevant: oral oseltamivir, inhaled zanamivir, inhaled laninamivir, and intravenous peramivir. Each possesses a distinct chemical scaffold but shares the common mechanism of inhibiting sialic acid cleavage [1] [10].
Table 1: Key Neuraminidase Inhibitors (NAIs) in Clinical Use
Generic Name | Administration Route | Core Chemical Scaffold | Primary Binding Interactions |
---|---|---|---|
Oseltamivir | Oral | Cyclohexene | Hydrophobic pentyl ether, carboxylate, amino group |
Zanamivir | Inhaled | Dihydropyran (sialic acid mimetic) | Guanidino group, glycerol-like side chain, carboxylate |
Laninamivir | Inhaled | Sialic acid derivative | Long hydrophobic chain (octanoate prodrug) |
Peramivir | Intravenous | Cyclopentane | Guanidino group, hydrophobic alkyl chain, carboxylate, hydroxy group |
(+)-ent-Peramivir | Research | Cyclopentane (Enantiomer) | Mirror-image binding orientation |
Peramivir, chemically designated as (1S,2S,3R,4R,1'S)-3-[(1S)-1-Acetamido-2-ethylbutyl]-4-(guanidino)-2-hydroxycyclopentane-1-carboxylic acid, belongs to the cyclopentane class of NAIs [2] [6] [7]. Its discovery stemmed from structure-based drug design efforts leveraging X-ray crystallography of influenza neuraminidase complexes. Unlike earlier NAIs derived from sialic acid (like zanamivir) or non-carbohydrate scaffolds (like oseltamivir), peramivir features a cyclopentane ring core optimized to maximize interactions within the NA active site [7]. This core structure positions four critical functional groups:
(+)-ent-Peramivir represents the enantiomer of the clinically used (-)-peramivir. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. The specific three-dimensional arrangement of atoms around the chiral centers in peramivir (C1, C2, C3, C4) is absolutely critical for its biological activity. The active site of influenza neuraminidase is itself chiral and exhibits a distinct preference for one enantiomeric form of the inhibitor over its mirror image. While the naturally occurring or clinically developed peramivir is typically the (-)-enantiomer with the (1S,2S,3R,4R) configuration, (+)-ent-Peramivir possesses the opposite configuration (1R,2R,3S,4S) [7]. This enantiomeric reversal profoundly impacts its ability to form the precise hydrogen bonds, electrostatic interactions, and hydrophobic contacts described above. The significance lies in the demonstration that the NA active site is exquisitely stereoselective; only the correct enantiomer fits the chiral environment optimally. Studies involving enantiomers like (+)-ent-Peramivir provide crucial evidence for the stereochemical requirements of high-affinity binding and help validate the proposed binding mode based on crystallography [7]. The difference in binding affinity between the active enantiomer and its ent-counterpart can be several orders of magnitude, highlighting the importance of stereochemistry in rational NAI design.
Table 2: Key Functional Groups of Peramivir and Their Interactions in the Neuraminidase Active Site
Functional Group | Location on Peramivir | Key Interacting Residues (N2 Numbering) | Interaction Type |
---|---|---|---|
Carboxylate | C1 | Arg118, Arg292, Arg371 | Salt bridges, Hydrogen bonding |
Guanidino Group | C4 | Glu119, Asp151, Glu227 | Electrostatic, Hydrogen bonding |
Hydrophobic Chain | C3 substituent (AcNH-CH(C₂H₅)C₄H₉) | Ile222, Trp178, Ala246/Glu276 | Hydrophobic, Van der Waals |
Hydroxy Group | C2 | Asp151 | Hydrogen bonding |
The development of peramivir (initially coded BCX-1812 or RWJ-270201) was driven by the need for potent NAIs with improved pharmacokinetic properties or alternative administration routes. Early work focused on designing novel scaffolds beyond the sialic acid mimetics like DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid). Researchers at BioCryst Pharmaceuticals utilized X-ray crystallography of influenza NA complexed with transition-state analogues and explored cyclopentane derivatives as rigid platforms to present key functional groups [7] [8]. Initial candidates featured simpler alkyl chains, but crystallography revealed the hydrophobic side chain adopted different conformations in influenza A versus B NA active sites. Introduction of the branched 1-acetamido-2-ethylbutyl side chain provided optimal hydrophobic filling across both NA types, leading to significantly enhanced inhibitory potency (100-fold increase) against a broad spectrum of influenza A and B strains compared to earlier cyclopentane analogs [5] [7].
A critical challenge was oral bioavailability. Early oral formulations of peramivir demonstrated very low systemic absorption (<3% bioavailability) in clinical trials, limiting their utility [5] [8]. This prompted a shift towards parenteral administration. Intravenous (IV) delivery offered distinct pharmacological advantages: rapid achievement of high systemic concentrations, 100% bioavailability, and the ability to treat patients unable to receive oral or inhaled medications (e.g., severely ill, intubated, nauseated, or young pediatric patients) [1] [8]. The IV formulation demonstrated linear pharmacokinetics, with a long terminal half-life (approximately 20 hours in adults with normal renal function) supporting once-daily dosing [8] [9]. Renal excretion is the primary elimination pathway (>90% unchanged drug), necessitating dose adjustment in renal impairment [9].
(+)-ent-Peramivir emerged primarily as a tool compound during the stereochemical optimization process. Synthesis and evaluation of peramivir enantiomers and diastereomers were essential for confirming the absolute configuration required for maximal activity and understanding structure-activity relationships (SAR). The significantly lower activity of (+)-ent-Peramivir compared to its (-)-counterpart provided compelling evidence for the precise stereochemical demands of the NA active site and validated the binding mode predicted by crystallography [7]. This rigorous approach to stereochemistry was crucial in defining the final clinical candidate.
Peramivir's in vitro potency is characterized by low nanomolar 50% inhibitory concentration (IC₅₀) values against many seasonal influenza A and B strains (typically 0.1–1.4 nM for A, 0.6–11 nM for B) [3] [6]. Its slow dissociation rate (half-life >24 hours from the enzyme complex) contributes to its prolonged inhibitory effect [3] [7]. While resistance can develop, notably through mutations like H275Y in N1 neuraminidase (conferring high-level oseltamivir resistance and reduced peramivir susceptibility), peramivir retains activity against many oseltamivir-resistant strains in vitro [6] [15]. The H275Y mutation reduces peramivir inhibition by approximately 100-600 fold compared to wild-type viruses, which is less than the reduction seen for oseltamivir (around 1000-fold) [6] [15]. Crucially, (+)-ent-Peramivir served as a critical control in resistance studies, helping to confirm that reduced susceptibility was due to altered enzyme-inhibitor interactions specific to the active enantiomer's binding mode, not non-specific effects [7]. Peramivir received its first approvals in Japan and South Korea (2010) for treating uncomplicated influenza, followed later by US FDA approval (Rapivab®, 2014) for acute uncomplicated influenza in adults [6] [8]. Its development, including the stereochemical insights gained from compounds like (+)-ent-Peramivir, exemplifies the application of structure-based drug design to address unmet medical needs in antiviral therapy.
Table 3: Key Stages in Peramivir Development and Role of Stereochemistry
Stage | Key Advance/Insight | Role of (+)-ent-Peramivir/Enantiomers |
---|---|---|
Scaffold Design | Cyclopentane core chosen over sialic acid/dihydropyran | N/A |
Side Chain Optimization | Branched 1-acetamido-2-ethylbutyl chain enhances potency across A & B NAs | Confirmed stereospecific fit in hydrophobic pocket |
Stereochemistry Definition | Absolute configuration (1S,2S,3R,4R) determined as optimal | (+)-ent-Peramivir (mirror image) showed drastically reduced activity, confirming chiral preference |
Formulation Shift | Low oral bioavailability leads to IV development | N/A |
Resistance Studies | Characterized impact of mutations (e.g., H275Y) on binding | Served as inactive control to confirm mutation effects are specific to the active enantiomer's binding mode |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0